methyl 4-fluoro-2-hydroxybutanoate
Description
Methyl 4-fluoro-2-hydroxybutanoate (CAS No. 63904-99-4) is a fluorinated ester with the molecular formula C₅H₉O₃F and a molecular weight of 136.12 g/mol. Structurally, it features a hydroxyl (-OH) group at the 2-position and a fluorine atom at the 4-position of the butanoate backbone, esterified with a methyl group (Fig. 1).
Properties
CAS No. |
63904-99-4 |
|---|---|
Molecular Formula |
C5H9FO3 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
methyl 4-fluoro-2-hydroxybutanoate |
InChI |
InChI=1S/C5H9FO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3H2,1H3 |
InChI Key |
NECLRVWWJVIMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCF)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-hydroxybutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow esterification process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 4-fluoro-2-oxobutanoic acid or 4-fluoro-2-hydroxybutanoic acid.
Reduction: 4-fluoro-2-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-hydroxybutanoate depends on the specific application and the target moleculeThe hydroxyl and ester groups also play a role in the compound’s reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Ethyl 4-(2-Fluorophenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate (4f)
- Structure: Features a 2-fluorophenyl group and an additional methoxyphenylamino substituent, distinguishing it from this compound.
- Synthesis : Prepared via condensation of 4-fluorobenzaldehyde and 4-(4-methoxyphenyl)aniline under acidic reflux conditions, followed by purification via column chromatography (85% yield).
- Key Differences: The presence of aromatic rings and a methylene group in 4f introduces steric bulk and altered electronic properties, likely reducing solubility in polar solvents compared to the simpler this compound.
Methyl 3-Fluoro-2-Hydroxybutanoate
- Structural Variation : Fluorine at the 3-position instead of the 4-position.
- Impact : This positional isomerism may influence hydrogen-bonding capacity and acidity of the hydroxyl group, altering reactivity in ester hydrolysis or nucleophilic substitution reactions.
Fluorine Substitution Effects
Fluorine’s electronegativity and small atomic radius significantly modulate chemical behavior. For example:
Hydroxyl Group Positioning
- 2-Hydroxy vs. In contrast, 3-hydroxy esters lack this proximity, leading to higher reactivity toward oxidation.
Data Tables
Table 1: Comparison of Fluorinated Hydroxy Esters
Table 2: Impact of Substituent Position
Research Findings and Implications
- Synthetic Accessibility: this compound’s synthesis likely parallels methods for similar esters, such as acid-catalyzed esterification of 4-fluoro-2-hydroxybutanoic acid with methanol. This contrasts with the multi-step aromatic condensation required for Ethyl 4-(2-fluorophenyl) derivatives.
- Computational Similarity: Methods for compound similarity assessment (e.g., structural fingerprinting) would classify this compound as analogous to other fluorinated hydroxy esters, prioritizing shared functional groups over backbone variations.
Biological Activity
Methyl 4-fluoro-2-hydroxybutanoate is a fluorinated organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is classified as a substituted hydroxybutanoate. Its structure includes both a hydroxyl group and a fluorine atom, which significantly influence its chemical reactivity and biological interactions. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, making it a valuable candidate in drug design.
- CAS Number : 63904-99-4
- Molecular Formula : C5H9FO3
- Appearance : Colorless liquid at room temperature
- Volatility : Moderate
The biological activity of this compound primarily involves its interactions with enzymes and receptors within biological systems. The hydroxyl group allows for hydrogen bonding, while the fluorine atom enhances binding affinity to various biological targets. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to the compound's pharmacological effects.
Biological Activity and Applications
- Antitumor Activity :
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific metabolic enzymes. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites that may exert therapeutic effects.
-
Drug Development :
- This compound is being investigated as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its unique properties make it suitable for developing compounds with improved pharmacological profiles.
Table 1: Summary of Biological Activities
Case Study Example
In a study evaluating the antitumor effects of various fluorinated compounds, this compound was found to significantly reduce cell viability in HL-60 leukemia cells at concentrations ranging from 10 µM to 100 µM over a 48-hour period. The mechanism was attributed to its ability to induce apoptosis through modulation of metabolic pathways associated with cancer cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
